2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
There’s a patent1 that might be related to the synthesis of similar compounds, but it doesn’t specifically mention the compound you’re interested in.Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Synthesis of Anticancer Agents : The compound is part of a class of chemicals involved in the synthesis of potential anticancer agents, particularly imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, known for their mitotic inhibition and significant antitumor activity in preclinical models (Temple et al., 1987).
Pharmacokinetics and Metabolism : Research involving similar compounds has focused on estimating circulating drug metabolite exposure in humans using in vitro data and physiologically based pharmacokinetic modeling. This research is crucial for understanding how such compounds are metabolized and their potential impacts on human health, emphasizing the importance of the parent drug and its metabolites (Obach et al., 2018).
Tautomerism and Stability : Studies have examined the tautomerism of aza heterocycles, including the stability and structural transformation of similar compounds in crystal and solution. This research provides insight into the chemical behavior and stability of such compounds, which is vital for their potential application in pharmaceuticals (Gubaidullin et al., 2014).
Potential Therapeutic Applications
- Aurora Kinase Inhibition : Compounds within this class have been investigated for their ability to inhibit Aurora kinases, which may be useful in treating cancer. The research highlights the compound's potential as part of a therapeutic strategy against various cancers (ロバート ヘンリー,ジェームズ, 2006).
Material Science and Heterocyclic Chemistry
- Heterocyclic Compounds : The compound is related to research on nitrogen-containing heterocyclic compounds, which are fundamental structural components in pharmaceuticals and agrochemicals. This area of study explores the synthesis, properties, and applications of such compounds, emphasizing their biological activity and potential in various industries (Higasio & Shoji, 2001).
Safety And Hazards
There’s a ChEBI entry3 for aminopyrimidine, which is a class of pyrimidines substituted by at least one amino group. This might be relevant to the safety and hazards of similar compounds, but it doesn’t specifically mention the compound you’re interested in.
Propriétés
IUPAC Name |
2-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c25-19-6-5-18(23-10-3-9-20-23)21-24(19)14-16-7-11-22(12-8-16)15-17-4-1-2-13-26-17/h3,5-6,9-10,16-17H,1-2,4,7-8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURRKORMYJZOBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.